molecular formula C6H3BrFNO3 B1281876 2-Bromo-4-fluoro-5-nitrophenol CAS No. 84478-87-5

2-Bromo-4-fluoro-5-nitrophenol

Cat. No. B1281876
CAS RN: 84478-87-5
M. Wt: 235.99 g/mol
InChI Key: NVNFKCCUJKPLLT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrophenol is a compound that has been synthesized and studied for various properties and potential applications. The compound is characterized by the presence of bromo, fluoro, and nitro substituents on the phenol ring, which significantly influence its chemical behavior and interactions.

Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-5-nitrophenol has been reported using 2-methoxy-5-nitroaniline as a starting material. The process involves a diazotization reaction followed by the Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide to undergo a nucleophilic substitution reaction. The final product is obtained after acidification with hydrochloric acid, with a reported yield of 55.8% . The synthesis pathway is considered simple, efficient, and suitable for commercial production.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods. Density Functional Theory (DFT) calculations have been employed to optimize the geometry and investigate the electronic properties of similar bromo-fluoro-nitrophenol derivatives . These studies provide insights into the intramolecular interactions and the electronic distribution within the molecule, which are crucial for understanding the reactivity and potential applications of 2-Bromo-4-fluoro-5-nitrophenol.

Chemical Reactions Analysis

The presence of bromo and nitro groups on the phenol ring makes the compound a candidate for further chemical transformations, such as nucleophilic aromatic substitution reactions . These reactions can lead to the formation of various derivatives and complexes, which can be of interest in fields such as medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-fluoro-5-nitrophenol and its derivatives are influenced by the substituents on the phenol ring. The strong electron-withdrawing effects of the nitro group, combined with the electron-withdrawing and donating effects of the fluoro and bromo groups, respectively, affect the acidity of the phenolic hydrogen and the overall stability of the molecule . The solvent effects on complexation reactions involving similar compounds have been studied, indicating that solvent polarity can significantly affect the outcome of such reactions . Additionally, computational studies have provided information on the polarizability, hyperpolarizability, and molecular electrostatic potential of related compounds, which are important for understanding their reactivity and interactions with other molecules .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Nitration of halophenols like p-chloro-, p-fluoro-, and p-bromo-phenol leads to the formation of 4-halo-4-nitrocyclohexa-2, 5-dienones along with halo-nitrophenols. These compounds, including derivatives of 2-Bromo-4-fluoro-5-nitrophenol, undergo isomerization at certain temperatures (Clewley et al., 1989).
  • 2-Bromo-4-nitrophenol, closely related to 2-Bromo-4-fluoro-5-nitrophenol, can be synthesized using 2-methoxy-5-nitroaniline through diazotization and the Sandmeyer reaction. This synthesis pathway is suitable for commercial production (Li Zi-ying, 2008).

Analytical Chemistry and Detection

  • Gas chromatography has been used to separate isomers of nitro-, fluoro-, bromo-, and iodophenols, including compounds similar to 2-Bromo-4-fluoro-5-nitrophenol (Ma & Spiegel, 1966).
  • In the study of fluorescent detection, 2-Bromo-4-fluoro-5-nitrophenol or its derivatives could potentially be used in the detection of nitroaromatic compounds like TNT and 4-nitrophenol, as demonstrated by the use of bovine serum albumin functionalized fluorescent gold nanoclusters (Yang et al., 2014).

Biological and Environmental Studies

  • 2-Bromo-4-fluoro-5-nitrophenol may have potential applications in biological studies, as seen in the use of 2-Fluoro-4-nitrophenol-β-D-galactopyranoside for imaging beta-galactosidase activity, which is relevant for gene-reporter molecule studies in biomedical research (Kodibagkar et al., 2006).

Catalysis and Chemical Reactions

  • The compound's structural analogues, like 4-nitrophenol, have been investigated for their catalytic reduction using gold nanoparticles, suggesting potential applications of 2-Bromo-4-fluoro-5-nitrophenol in catalysis (Thawarkar et al., 2018).

Molecular Interactions and Properties

  • The structural, spectroscopic, and electronic properties of compounds structurally similar to 2-Bromo-4-fluoro-5-nitrophenol have been extensively studied to understand their molecular interactions (Bozkurt et al., 2019).

Safety And Hazards

2-Bromo-4-fluoro-5-nitrophenol is classified as a dangerous substance. It can cause serious eye irritation and may be harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The global 2-Bromo-4-fluoro-5-nitrophenol market has been rapidly expanding in recent times and is expected to register a robust revenue CAGR over the forecast period .

properties

IUPAC Name

2-bromo-4-fluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNFKCCUJKPLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533359
Record name 2-Bromo-4-fluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-nitrophenol

CAS RN

84478-87-5
Record name 2-Bromo-4-fluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Then, 125 g (0.43 mol) of methyl 2-bromo-4-fluoro-5-nitrophenoxyformate was suspended in 200 ml of water, to which 19 g (0.47 mol) of sodium hydroxide was added, and the mixture was stirred at 50° to 60° C. for 4 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and washed with chloroform. The aqueous layer was acidified with aqueous hydrochloric acid and extracted with ethyl acetate. The ethyl acetate layer was dried and concentrated, which afforded 104 g (0.43 mol) of 2-bromo-4-fluoro-5-nitrophenol.
Quantity
125 g
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19 g
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200 mL
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Synthesis routes and methods II

Procedure details

A stirred solution of 1031 g (3.5 moles) of 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate in 300 mL of 2.3N aqueous sodium hydroxide was heated to reflux and stirred for three hours. The hot reaction mixture was filtered through diatomaceous earth. Any material remaining in the reaction vessel was washed onto the filter cake with 1000 mL of water. The filtrate was cooled to 8°-10° C., and 560 mL of concentrated hydrochloric acid was added, with stirring, over one hour. The resultant solid was collected by filtration. Any material remaining in the reaction vessel was washed onto the filter cake with 1000 mL of water. The dried filter cake was recrystallized from toluene to give, in two crops, 543 g of 2-bromo-4-fluoro-5-nitrophenol, m.p. 124°-126° C.
Quantity
1031 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-4-fluoro-5-nitrophenyl methyl carbonate (8.90 g, 30.27 mmol) in methanol (100 mL) was added KOH (4.25 g, 75.68 mmol) portionwise at 0° C. After the addition was complete the reaction mixture was allowed to warm to room temperature and stirred for 1.5 h. The reaction mixture was acidified by 1N HCl. The solvent was evaporated and water was added. The aqueous layer was extracted with DCM (3×10 mL). The combined organic layer was dried over Na2SO4, filtered and concentrated to give 2-bromo-4-fluoro-5-nitro-phenol (7.05 g, 99%). 1H NMR (400 MHz, CDCl3) δ 7.75 (d, J=6.6 Hz, 1H), 7.51 (d, J=9.6 Hz, 1H), 5.62 (s, 1H).
Quantity
8.9 g
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reactant
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4.25 g
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reactant
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100 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
C Li, Y Zhou, J Xu, X Zhou, Z Huang, T Zeng… - European Journal of …, 2022 - Elsevier
… As depicted in Scheme 1, the synthesis of target compounds was started from commercially available 2-bromo-4-fluoro-5-nitrophenol (a1). Intermediates b1-b13 were obtained by a …
Number of citations: 1 www.sciencedirect.com
S Lee, DA Abed, MU Nguyen, MP Verzi, L Hu - European Journal of …, 2022 - Elsevier
… For the preparation of the 4-nitroaniline 31a-c, 5 or 6-methoxybenzene analogs 29a-b were first synthesized from either the methylation of 2-bromo-4-fluoro-5-nitrophenol or selective …
Number of citations: 9 www.sciencedirect.com
BA Davis, JA Bennett, J Genzer… - ACS Sustainable …, 2022 - ACS Publications
The intersection of heterogeneous catalysis and flow chemistry is of great importance for the emerging distributed manufacturing of specialty chemicals. Specifically, continuous …
Number of citations: 2 pubs.acs.org

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